molecular formula C2H5NO B075508 Acetamide-15N CAS No. 1449-72-5

Acetamide-15N

Cat. No. B075508
CAS RN: 1449-72-5
M. Wt: 60.06 g/mol
InChI Key: DLFVBJFMPXGRIB-LBPDFUHNSA-N
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Description

Acetamide-15N is a variant of Acetamide where the nitrogen atom is replaced with Nitrogen-15, an isotope of Nitrogen . It is used as an intermediate in the synthesis of methylamine, thioacetamide, and insecticides, and as a plasticizer in leather, cloth, and coatings . It has a molecular weight of 60.06 .


Molecular Structure Analysis

The linear formula of Acetamide-15N is CH3CO15NH2 . The molecular structure of Acetamide-15N is similar to that of Acetamide, with the nitrogen atom being replaced by Nitrogen-15 .


Physical And Chemical Properties Analysis

Acetamide-15N is a solid with a boiling point of 221 °C and a melting point of 78-80 °C .

Scientific Research Applications

Chemical Synthesis

Acetamide-15N is used in the synthesis of a variety of chemical compounds. It serves as a building block in the creation of more complex molecules, contributing its nitrogen-15 isotope to the final product .

Pharmacological Research

Acetamide derivatives, such as phenoxy acetamide, have been studied for their pharmacological properties . While this research doesn’t specifically mention Acetamide-15N, it’s possible that the nitrogen-15 isotope could be used in similar studies to track the movement and metabolism of these compounds in the body.

Safety and Hazards

Acetamide-15N is classified as Carcinogenicity (Category 2), meaning it is suspected of causing cancer . Precautionary measures include obtaining special instructions before use, avoiding inhalation and ingestion, and wearing protective equipment .

Relevant Papers A paper titled “Synthesis and NMR spectra of [15N]indole” discusses the synthesis of selectively labeled [15N]indole and examines its NMR spectra . Another paper titled “Nuclear magnetic resonance spectra of acetamide-15N: Solvent and …” discusses the NMR spectra of Acetamide-15N and how its barriers to internal rotation around the C-N bond vary depending on the solvent .

properties

IUPAC Name

acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFVBJFMPXGRIB-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

60.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide-15N

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

  1. Nuclear Magnetic Resonance (NMR) studies of Acetamide-15N: [] explores the impact of solvents and temperature on the NMR spectra of Acetamide-15N. This is crucial for understanding its structural behavior in different environments.
  2. Synthesis and antitumor activity of pyrimidine derivatives: [] focuses on synthesizing and evaluating novel pyrimidine derivatives for antitumor activity. While Acetamide-15N itself isn't the focus, this research highlights the potential of similar compounds in medicinal chemistry.

Q1: How do different solvents influence the NMR spectra of Acetamide-15N, and what does this reveal about its structure?

A: [] explores this question directly. By analyzing changes in chemical shifts and coupling constants in the NMR spectra, researchers can deduce how Acetamide-15N interacts with various solvents. This provides valuable insights into its conformational preferences and potential interactions with other molecules in different chemical environments.

Q2: The study mentions "5-cyano-6-phenyl-2,4-disubstituted-pyrimidine derivatives." What is the significance of these structures in medicinal chemistry, and could Acetamide-15N play a role in their synthesis or activity?

A: [] highlights the antitumor potential of these pyrimidine derivatives. While the connection to Acetamide-15N is not directly stated, exploring whether it can be incorporated into these structures or act as a reagent in their synthesis could be a potential avenue for future research.

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